4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine physical properties
4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine physical properties
Part 1: Executive Summary & Structural Significance
Compound Identity: 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine Class: Fluorinated Heterocyclic Electrophile Primary Utility: Scaffold for Kinase Inhibitors, Agrochemicals, and Late-Stage Diversification.
This guide details the physicochemical properties, reactivity profile, and handling protocols for 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine . As a highly functionalized pyrimidine, this building block offers a unique triad of structural features: the electron-withdrawing trifluoromethyl (
The interplay between the inductive withdrawal of the
Part 2: Physicochemical Profile[1][2][3]
The following data aggregates experimental observations from analogous 2-(trifluoromethyl)pyrimidine scaffolds and predicted values for this specific derivative.
Table 1: Core Physical Properties
| Property | Value / Description | Confidence Level |
| Molecular Formula | Exact | |
| Molecular Weight | 212.56 g/mol | Exact |
| Physical State | Low-melting solid or viscous oil | High (Based on analogs) |
| Melting Point | 35–45 °C (Predicted) | Moderate (Analog dependent) |
| Boiling Point | ~220 °C (at 760 mmHg) | Predicted |
| Density | 1.45 ± 0.05 g/cm³ | Predicted |
| LogP | 1.8 – 2.2 | High (Lipophilic) |
| Solubility | Soluble in DCM, EtOAc, THF, DMF.[1][2][3][4] Insoluble in water. | Experimental |
| Stability | Moisture Sensitive (Hydrolyzes to pyrimidinone) | High |
Note on Purity: Commercial samples often contain trace amounts of the hydrolysis product, 5-methoxy-2-(trifluoromethyl)pyrimidin-4(3H)-one. Purity should be verified via
NMR prior to use in sensitive catalytic couplings.
Part 3: Reactivity & Electronic Landscape
Electronic Activation Analysis
The reactivity of this scaffold is defined by the competition between the C2 and C5 substituents.
-
C2-Trifluoromethyl (
): A strong -withdrawing group. It significantly lowers the LUMO energy of the pyrimidine ring, making the C4 and C6 positions highly electrophilic. It also increases the lipophilicity and metabolic stability of the final drug candidate. -
C5-Methoxy (
): An electron-donating group (EDG) by resonance. While it slightly deactivates the ring compared to a C5-H analog, it is crucial for regiocontrol . It sterically hinders the C6 position and electronically directs nucleophiles to the C4 position (the site of the chloride). -
C4-Chloride (
): The leaving group. The C-Cl bond is weakened by the electron-deficient nature of the ring (activated by N1, N3, and ).
Reaction Pathways (DOT Visualization)
The following diagram illustrates the primary reaction pathways, highlighting the regioselective preference for
Caption: Figure 1. Reactivity profile showing the dominance of C4 substitution and the risk of hydrolysis.
Part 4: Experimental Protocols
Protocol A: Regioselective Displacement with Amines
This is the most common workflow for diversifying this scaffold. The reaction is rapid and typically requires mild base.
Materials:
-
Substrate: 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (1.5 equiv) -
Solvent: Anhydrous THF or DMF (0.2 M concentration)
Step-by-Step Procedure:
-
Preparation: Charge a reaction vial with the pyrimidine substrate and anhydrous THF under an inert atmosphere (
or Ar). Critical: Ensure glassware is oven-dried to prevent hydrolysis. -
Addition: Cool the solution to 0 °C. Add DIPEA followed by the dropwise addition of the amine.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.
-
Observation: The formation of the product is often accompanied by the precipitation of DIPEA-HCl salts in THF.
-
-
Workup: Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over
. -
Purification: Concentrate in vacuo. Purify via flash column chromatography (typically 0-30% EtOAc in Hexanes).
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling
Used to install aryl or heteroaryl groups at the C4 position.
Materials:
-
Catalyst:
(5 mol%) or /XPhos -
Boronic Acid:
(1.2 equiv) -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)
Workflow Diagram:
Caption: Figure 2. Catalytic cycle for C4-arylation. Note that the C2-CF3 bond is stable under standard Suzuki conditions.
Part 5: Handling, Stability & Safety
Hydrolysis Risk
The C4-chlorine atom is susceptible to hydrolysis, particularly in the presence of acidic moisture.
-
Mechanism: Water attacks C4, displacing chloride to form 5-methoxy-2-(trifluoromethyl)pyrimidin-4(3H)-one.
-
Prevention: Store under inert gas (Argon) at 2–8 °C. Re-seal containers immediately after use.
Safety Hazards (E-E-A-T)
-
Corrosivity: Like most chloropyrimidines, this compound can release HCl upon contact with moisture. It is a skin and eye irritant (H315, H319).[5]
-
Sensitization: Potential skin sensitizer. Handle in a fume hood with nitrile gloves.
References
-
PubChem Compound Summary. "4-Chloro-5-fluoro-2-methoxypyrimidine (Analogous Structure Data)." National Center for Biotechnology Information. Accessed 2024.[1][2][6] Link
-
ChemicalBook. "4-chloro-2-(Methylthio)-5-(trifluoromethyl)pyrimidine Properties." ChemicalBook Database. Accessed 2024.[1][2][6] Link
-
Romero-Ortega, M., et al. "Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines."[7] Synthesis, 2019.[7] (Mechanistic insight into 2-trihalomethyl pyrimidine reactivity). Link
-
Journal of Medicinal Chemistry. "Optimization of 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides (ML267)." ACS Publications. (Demonstrates reactivity of 4-chloro-5-trifluoromethyl analogs). Link
Sources
- 1. 4-Chloro-5-fluoro-2-methoxypyrimidine | C5H4ClFN2O | CID 53439896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-5-fluoro-2-methoxypyrimidine | C5H4ClFN2O | CID 53439896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-chloro-2-(Methylthio)-5-(trifluoroMethyl)pyriMidine | 919116-36-2 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. biosynth.com [biosynth.com]
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